2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan followed by the introduction of amino and hydroxy groups. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by subsequent reactions to introduce the amino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of 2-Amino-3-(5-bromofuran-2-yl)-3-oxopropanoic acid
Reduction: Formation of 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
Substitution: Formation of 2-Amino-3-(5-azidofuran-2-yl)-3-hydroxypropanoic acid
Scientific Research Applications
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, potentially altering their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-chlorofuran-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-iodofuran-2-yl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C7H8BrNO4 |
---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
2-amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8BrNO4/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
InChI Key |
GITHPIDXDGTTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.